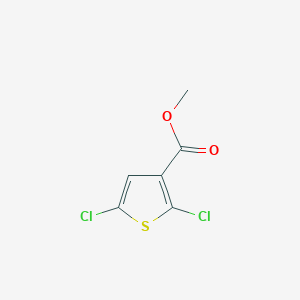

Methyl 2,5-dichlorothiophene-3-carboxylate

描述

Methyl 2,5-dichlorothiophene-3-carboxylate is an organic compound with the molecular formula C₆H₄Cl₂O₂S and a molecular weight of 211.066 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms and a carboxylate ester group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the chlorination of 2,5-dichlorothiophene-3-carboxylic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient chlorination and esterification processes.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 on the thiophene ring are susceptible to nucleophilic substitution under specific conditions. For example:

-

Chlorine Replacement with Methylamine :

In the presence of catalysts like cuprous chloride (CuCl), the chlorine atoms can be displaced by nucleophiles such as methylamine. This reaction typically proceeds in aqueous or organic solvents at controlled temperatures (10–50°C) .Example Reaction :

-

Sulfonylation :

Diazotization followed by treatment with sulfur dioxide (SO₂) introduces sulfonyl chloride groups, enabling further functionalization. This method is used to synthesize intermediates for coupling reactions .

Reductive Transformations

The ester group (-COOCH₃) undergoes reduction under standard conditions:

-

Reduction to Alcohol :

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ester to a primary alcohol.Example Reaction :

Hydrolysis of the Ester Group

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Oxidation Reactions

While direct data is limited, thiophene derivatives with electron-withdrawing groups (e.g., Cl, COOCH₃) are prone to oxidation. Potential products include sulfoxides or sulfones under oxidizing agents like hydrogen peroxide (H₂O₂) .

Comparative Reaction Data

Key Research Findings

-

Chlorine Reactivity : The 2- and 5-chlorine atoms exhibit moderate electrophilicity, favoring substitution in the presence of strong nucleophiles (e.g., amines) .

-

Ester Stability : The methyl ester group remains intact under chlorination conditions but is selectively reduced or hydrolyzed .

-

Catalytic Coupling : Pd-catalyzed reactions with sulfonyl chloride intermediates demonstrate compatibility with electron-deficient thiophenes .

科学研究应用

Applications in Organic Synthesis

MDTC serves as an important intermediate in the synthesis of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Formation of Thiophene Derivatives : MDTC can be used to synthesize other thiophene derivatives through electrophilic substitution reactions.

- Supramolecular Chemistry : Research has focused on its interactions with other molecules, revealing insights into intermolecular interactions crucial for stability and potential applications.

- Polymerization : MDTC can be polymerized to create conducting polymers, which are useful in electronic applications .

Pharmaceutical Applications

Recent studies have identified thiophene-based compounds as potential inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. MDTC's structural similarity to these compounds suggests it may also exhibit inhibitory properties against DAO, thus warranting further investigation for therapeutic applications .

Material Science Applications

The unique properties of MDTC make it suitable for various applications in materials science:

- Conductive Polymers : Thiophenes are known for their electrical conductivity when polymerized, making MDTC a candidate for developing advanced materials used in electronics.

- Coatings and Adhesives : Its chemical properties can be exploited to enhance the performance of coatings and adhesives through improved adhesion and durability.

Case Studies

Several case studies have explored the utility of MDTC in different contexts:

- Case Study on Polymer Synthesis : Research demonstrated that polymerizing derivatives of dichlorothiophenes could yield materials with high conductivity, suitable for electronic devices .

- Inhibition Studies : A study on thiophene derivatives showed promising results in inhibiting DAO, suggesting that compounds like MDTC could be explored for neuroprotective therapies .

作用机制

The mechanism of action of Methyl 2,5-dichlorothiophene-3-carboxylate involves its interaction with various molecular targets. The compound’s chlorine atoms and ester group allow it to participate in nucleophilic substitution and ester hydrolysis reactions, respectively. These interactions can modulate biological pathways and affect cellular functions .

相似化合物的比较

Similar Compounds

- Methyl 2-chlorothiophene-3-carboxylate

- Methyl 2,5-dibromothiophene-3-carboxylate

- Methyl 2,5-difluorothiophene-3-carboxylate

Uniqueness

Methyl 2,5-dichlorothiophene-3-carboxylate is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for substitution reactions compared to its mono-chlorinated or brominated counterparts .

生物活性

Methyl 2,5-dichlorothiophene-3-carboxylate (MDTC) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MDTC, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₄Cl₂O₂S

- Molecular Weight : 211.066 g/mol

- CAS Registry Number : 145129-54-0

- IUPAC Name : this compound

Antimicrobial Activity

MDTC has been evaluated for its antimicrobial properties. Research indicates that compounds containing the 2,5-dichlorothiophene moiety exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of MDTC demonstrate potent activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Potential

MDTC has also been investigated for its anticancer properties. Thiazole derivatives, which include compounds similar to MDTC, have been reported to possess antineoplastic activity. Specific studies have highlighted that MDTC and its analogs can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities of MDTC

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of MDTC showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The structure-activity relationship (SAR) indicated that the presence of chlorine atoms at specific positions significantly increased potency against pathogens like Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines (e.g., HCT116), MDTC demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The compound's mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

The biological activities of MDTC can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of MDTC allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, MDTC triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Enzyme Inhibition : Preliminary studies suggest that MDTC may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

属性

IUPAC Name |

methyl 2,5-dichlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXPHMKCDRPIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333856 | |

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145129-54-0 | |

| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。